molecular formula C13H8O5S B14722174 10,10-Dioxophenoxathiine-4-carboxylic acid CAS No. 5453-76-9

10,10-Dioxophenoxathiine-4-carboxylic acid

Cat. No.: B14722174
CAS No.: 5453-76-9
M. Wt: 276.27 g/mol
InChI Key: CAEGKBNGCLRKAR-UHFFFAOYSA-N
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Description

10,10-Dioxophenoxathiine-4-carboxylic acid is an organic compound with the molecular formula C₁₃H₈O₅S It is known for its unique structure, which includes a phenoxathiine core with two oxygen atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-Dioxophenoxathiine-4-carboxylic acid typically involves the reaction of phenoxathiine derivatives with strong oxidizing agents. One common method is the oxidation of phenoxathiine-4-carboxylic acid using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

10,10-Dioxophenoxathiine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide form.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenoxathiine core.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated phenoxathiine derivatives.

Scientific Research Applications

10,10-Dioxophenoxathiine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 10,10-Dioxophenoxathiine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxathiine core can interact with cellular membranes and proteins, potentially disrupting their normal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.

Properties

CAS No.

5453-76-9

Molecular Formula

C13H8O5S

Molecular Weight

276.27 g/mol

IUPAC Name

10,10-dioxophenoxathiine-4-carboxylic acid

InChI

InChI=1S/C13H8O5S/c14-13(15)8-4-3-7-11-12(8)18-9-5-1-2-6-10(9)19(11,16)17/h1-7H,(H,14,15)

InChI Key

CAEGKBNGCLRKAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(C=CC=C3S2(=O)=O)C(=O)O

Origin of Product

United States

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